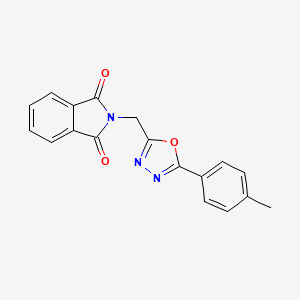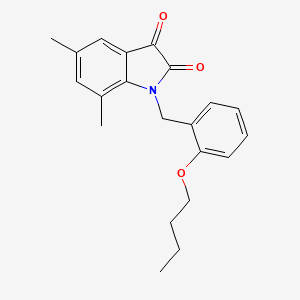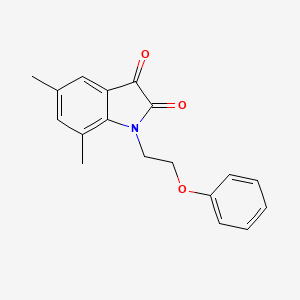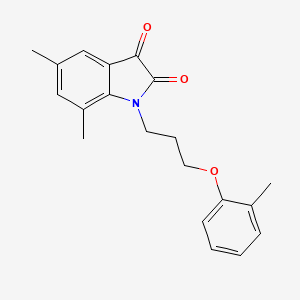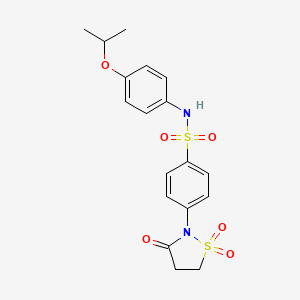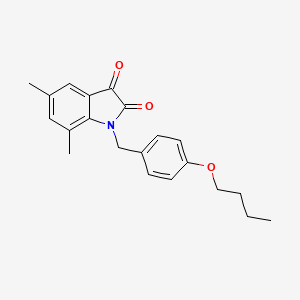
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
説明
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione (DMBI) is a synthetic organic compound that has been widely used in scientific research due to its unique chemical properties. DMBI is a derivative of indoline-2,3-dione, which is a potent antioxidant and has been shown to have various biological activities. DMBI has been synthesized using different methods, and its mechanism of action has been extensively studied.
作用機序
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). It can also activate various signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. This compound can also inhibit the activity of enzymes involved in the production of ROS, such as NADPH oxidase and xanthine oxidase. Additionally, this compound can modulate the expression of various genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in various tissues, such as the brain, liver, and kidney. This compound can also improve mitochondrial function and energy metabolism. Additionally, this compound can regulate the expression of genes involved in cell survival and apoptosis.
実験室実験の利点と制限
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has several advantages for lab experiments. It is a stable compound and can be easily synthesized using a simple method. This compound is also soluble in various solvents, which makes it easy to use in different assays. However, this compound has some limitations. It has low water solubility, which limits its use in aqueous solutions. Additionally, this compound can react with other compounds, such as thiols, which can affect its biological activity.
将来の方向性
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has potential applications in various fields, such as neuroprotection, cancer therapy, and anti-inflammatory therapy. Future research should focus on the development of new synthetic methods for this compound and its derivatives. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on different signaling pathways. Furthermore, the use of this compound in combination with other compounds should be explored to enhance its biological activity. Finally, more in vivo studies are needed to validate the potential therapeutic applications of this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its biological properties. It has antioxidant, anti-inflammatory, and anticancer properties and can regulate various signaling pathways. This compound has several advantages for lab experiments, but also has some limitations. Future research should focus on the development of new synthetic methods for this compound and its derivatives and the validation of its potential therapeutic applications.
科学的研究の応用
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has been used in various scientific research studies due to its antioxidant and anti-inflammatory properties. It has been shown to have neuroprotective effects and can prevent oxidative stress-induced cell death. This compound has also been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.
特性
IUPAC Name |
1-[(4-butoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-5-10-25-17-8-6-16(7-9-17)13-22-19-15(3)11-14(2)12-18(19)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBNUPUAWUNEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



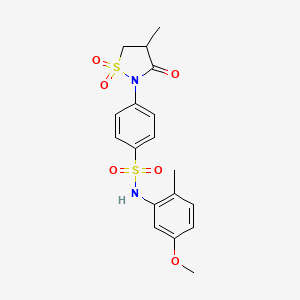

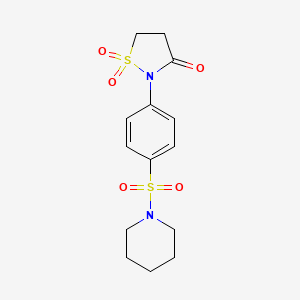

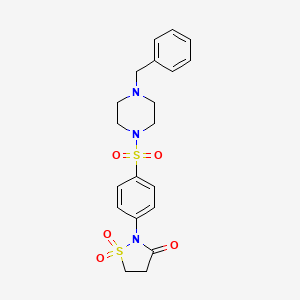

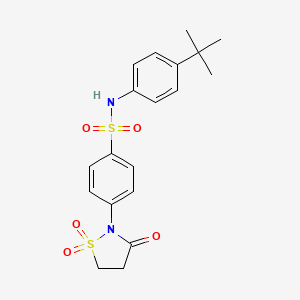
![N-{3'-acetyl-5,7-dimethyl-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3315916.png)
